REACTION_CXSMILES
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[C:1]([C:5]1[C:10]([Br:11])=[C:9]([I:12])[CH:8]=[C:7]([Si](C)(C)C)[N:6]=1)([CH3:4])([CH3:3])[CH3:2].O.O.O.[F-].C([N+](CCCC)(CCCC)CCCC)CCC>C1COCC1>[C:1]([C:5]1[C:10]([Br:11])=[C:9]([I:12])[CH:8]=[CH:7][N:6]=1)([CH3:4])([CH3:2])[CH3:3] |f:1.2.3.4.5|
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Name
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2-tert-butyl-3-bromo-4-iodo-6-trimethylsilylpyridine
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Quantity
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14.8 g
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Type
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reactant
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Smiles
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C(C)(C)(C)C1=NC(=CC(=C1Br)I)[Si](C)(C)C
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Name
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|
Quantity
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14 g
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Type
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reactant
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Smiles
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O.O.O.[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
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Name
|
|
Quantity
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150 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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under reflux for 5 min
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Duration
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5 min
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Type
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TEMPERATURE
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Details
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After cooling
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Type
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CUSTOM
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Details
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removal of the THF in vacuo
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Type
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WASH
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Details
|
phase is washed five times with 100 ml of water each time
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
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Type
|
CUSTOM
|
Details
|
After removal of the dichloromethane in vacuo
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Type
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CUSTOM
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Details
|
the residue is recrystallised from ethanol
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Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)C1=NC=CC(=C1Br)I
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |